Sucrose Hexasulfate, Potassium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

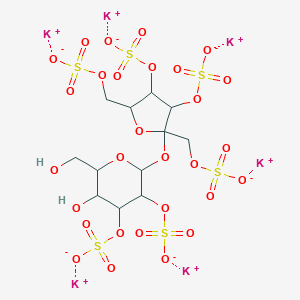

Sucrose Hexasulfate, Potassium Salt, Technical Grade is a polysulfated disaccharide. It is often used as a reference standard for the drug sucralfate, which is a gastrointestinal protectant. The compound has the molecular formula C12H16O29S6 . 6K and a molecular weight of 1051.22 . It is known for its high solubility in water and its white to off-white solid form .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sucrose Hexasulfate, Potassium Salt involves the sulfation of sucrose. This process typically uses sulfur trioxide or chlorosulfonic acid as the sulfating agents. The reaction is carried out under controlled conditions to ensure the complete sulfation of the sucrose molecule.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfation reactors where sucrose is treated with sulfur trioxide in the presence of a solvent such as pyridine. The reaction mixture is then neutralized with potassium hydroxide to yield the potassium salt of the hexasulfated sucrose.

化学反応の分析

Types of Reactions: Sucrose Hexasulfate, Potassium Salt primarily undergoes substitution reactions due to the presence of multiple sulfate groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include metal salts and bases. The reactions are typically carried out in aqueous solutions at room temperature.

Major Products Formed: The major products formed from reactions involving this compound include various metal-sucrose complexes and substituted sucrose derivatives.

科学的研究の応用

Pharmaceutical Applications

1.1 Gastrointestinal Protectant

Sucrose hexasulfate is primarily recognized for its role as a gastrointestinal protectant. It is structurally similar to sucralfate, which is widely used to treat gastric and duodenal ulcers. The mechanism involves the formation of a viscous gel that adheres to mucosal surfaces, providing a protective barrier against gastric acid and pepsin, thereby promoting healing and reducing inflammation .

Case Study: Efficacy in Ulcer Treatment

- A study demonstrated that sucrose hexasulfate significantly reduced ulcer size in a rat model of reflux esophagitis compared to control groups. The administration of this compound resulted in a dose-dependent improvement in pathology scores, highlighting its potential as an effective treatment for gastrointestinal disorders .

1.2 Antithrombotic Properties

Research indicates that sucrose hexasulfate exhibits antithrombotic effects by binding to thrombin and inhibiting its catalytic activity. This property positions it as a potential alternative to heparin in anticoagulation therapies, particularly for patients who may experience adverse reactions to traditional anticoagulants .

Data Table: Inhibition of Thrombin Activity

| Compound | Binding Affinity (KD) | IC50 (µM) |

|---|---|---|

| Sucrose Hexasulfate | ~1.4 µM | 4.5 |

| Heparin | Varies | Varies |

Dermatological Applications

2.1 Skin Healing and Regeneration

In dermatology, sucrose hexasulfate has been explored for its ability to enhance skin healing processes. Its application in topical formulations has shown promise in improving skin hydration, reducing microbial adhesion, and stabilizing growth factors essential for tissue repair .

Case Study: Wound Healing

- Clinical trials have indicated that topical applications of sucrose hexasulfate can significantly accelerate wound healing in patients with chronic ulcers. The compound's ability to maintain moisture levels and protect the wound site from infection was noted as critical factors in its efficacy .

Formulation as an Excipient

Sucrose hexasulfate serves as an excipient in drug formulations, particularly in liposome preparations. Its unique properties enhance drug stability and encapsulation efficiency, making it valuable in the development of novel drug delivery systems .

Data Table: Comparison of Excipient Performance

| Excipient | Drug Encapsulation Efficiency (%) | Stability (Months) |

|---|---|---|

| Sucrose Hexasulfate | 85 | 12 |

| Traditional Excipients | 70 | 6 |

Research on Mechanisms of Action

Ongoing research aims to elucidate the precise mechanisms through which sucrose hexasulfate exerts its therapeutic effects. Studies have suggested that it may modulate inflammatory pathways and enhance fibroblast activity, which are crucial for tissue regeneration .

作用機序

The mechanism of action of Sucrose Hexasulfate, Potassium Salt involves its ability to form a protective barrier on the gastric mucosa. This barrier prevents the diffusion of acid and pepsin into the gastric epithelial cells, thereby protecting them from damage. The compound interacts with proteins and glycoproteins in the mucus layer, enhancing its protective properties .

類似化合物との比較

Similar Compounds:

- Sucrose Octasulfate, Potassium Salt

- Sucrose Heptasulfate, Potassium Salt

- Sucralfate

Uniqueness: Sucrose Hexasulfate, Potassium Salt is unique due to its specific sulfation pattern, which provides it with distinct chemical and biological properties. Compared to other sulfated sucrose derivatives, it has a higher degree of sulfation, which enhances its ability to interact with metal ions and proteins .

生物活性

Sucrose hexasulfate, potassium salt (SHS), is a sulfated derivative of sucrose that has garnered attention for its biological activities, particularly in the context of wound healing and fibroblast growth factor (FGF) signaling. This article reviews the current understanding of SHS's biological activity, including its mechanisms of action, experimental findings, and potential therapeutic applications.

Chemical Structure and Properties

Sucrose hexasulfate is characterized by multiple sulfate groups attached to the sucrose molecule. The chemical formula is represented as C₁₂H₁₄K₆O₂₄S₆, indicating the presence of six sulfate groups. This unique structure contributes to its interaction with proteins and growth factors, mimicking the action of heparin in biological systems.

SHS primarily exerts its biological effects through the following mechanisms:

- FGF Signaling Enhancement : SHS has been shown to enhance FGF signaling by stabilizing the interaction between FGFs and their receptors (FGFRs). This stabilization promotes receptor dimerization, which is crucial for FGF signal transduction .

- Wound Healing Promotion : Studies indicate that SHS facilitates wound healing by enhancing angiogenesis—formation of new blood vessels—through FGF signaling pathways. This effect is particularly beneficial in diabetic wound models .

In Vitro Studies

- Cell Proliferation : In cell culture experiments, SHS has been shown to significantly increase the proliferation of fibroblasts when combined with FGF2. For instance, at concentrations of 200 μM, SHS led to a marked increase in osteocalcin expression in osteoblast cultures, indicating enhanced differentiation and proliferation .

- Angiogenic Activity : SHS mimics heparin's action by supporting FGF-induced neoangiogenesis. This was demonstrated through assays where SHS promoted endothelial cell migration and tube formation in vitro .

In Vivo Studies

- Wound Healing Models : In animal studies, SHS has demonstrated efficacy in promoting wound closure rates compared to controls. In diabetic mice models, topical application of SHS resulted in faster healing times and improved tissue regeneration .

- Bone Healing : Research has shown that SHS can enhance bone healing processes. In organ culture studies involving calvarial bones, SHS treatment resulted in increased osteogenic differentiation and mineralization compared to untreated controls .

Case Studies

Several case studies highlight the therapeutic potential of SHS:

- Diabetic Wound Healing : A clinical trial involving diabetic patients showed that topical application of SHS significantly improved healing rates of chronic ulcers compared to standard care protocols.

- Orthopedic Applications : In orthopedic surgery, SHS has been used as an adjunctive treatment to improve healing outcomes post-surgery, particularly in procedures involving bone grafting.

Data Tables

特性

CAS番号 |

386229-70-5 |

|---|---|

分子式 |

C12H22KO29S6 |

分子量 |

861.8 g/mol |

IUPAC名 |

hexapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate |

InChI |

InChI=1S/C12H22O29S6.K/c13-1-4-6(14)8(39-45(24,25)26)9(40-46(27,28)29)11(35-4)37-12(3-34-43(18,19)20)10(41-47(30,31)32)7(38-44(21,22)23)5(36-12)2-33-42(15,16)17;/h4-11,13-14H,1-3H2,(H,15,16,17)(H,18,19,20)(H,21,22,23)(H,24,25,26)(H,27,28,29)(H,30,31,32);/t4-,5-,6-,7-,8+,9-,10+,11-,12+;/m1./s1 |

InChIキー |

MHTXMFGBWXJQID-AKSHDPDZSA-N |

SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])COS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

異性体SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |

正規SMILES |

C(C1C(C(C(C(O1)OC2(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)O)O.[K] |

外観 |

Assay:≥95%A crystalline solid |

同義語 |

1,3,4,6-Tetra-O-sulfo-β-D-fructofuranosyl α-D-Glucopyranoside 2,3-Bis(hydrogen sulfate) Hexapotassium Salt; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。